Product packaging for H-D-Lys(Fmoc)-OMe.HCl(Cat. No.:)

H-D-Lys(Fmoc)-OMe.HCl

Cat. No.: B1495643
M. Wt: 418.9 g/mol
InChI Key: KKSJCURWQOUTKB-VEIFNGETSA-N
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Description

Contextualization of Protected Amino Acid Derivatives in Modern Synthetic Chemistry

In the intricate process of organic synthesis, molecules often possess multiple reactive sites known as functional groups. labinsights.nl To achieve a desired chemical transformation at one specific site without unintended reactions at others, chemists employ a strategy known as "protection." labinsights.nlwikipedia.org This involves temporarily modifying a functional group to render it inert to the reaction conditions. wikipedia.org These "protecting groups" are then removed in a subsequent step to restore the original functionality. weebly.com

Amino acids, the building blocks of proteins, are prime examples of molecules with multiple functional groups: an amino group (-NH2) and a carboxyl group (-COOH). longdom.orgashdin.com During peptide synthesis, where amino acids are linked together to form a chain, it is essential to prevent them from reacting with themselves in an uncontrolled manner. weebly.comaltabioscience.com This is achieved by using protected amino acid derivatives, where the alpha-amino group is temporarily blocked. altabioscience.com This protection ensures that the desired peptide bond is formed specifically between the carboxyl group of one amino acid and the amino group of the next. weebly.com

Beyond preventing self-polymerization, protecting groups offer several other advantages in synthetic chemistry. They can improve the solubility of highly polar compounds like amino acids in organic solvents, which is often necessary for reactions to proceed efficiently. labinsights.nl Furthermore, the introduction of certain protecting groups can enhance the crystallinity of intermediates, simplifying their purification. labinsights.nl In essence, the use of protected amino acid derivatives is a cornerstone of modern synthetic chemistry, enabling the precise and efficient construction of complex molecules for a vast array of applications, from drug discovery to materials science. numberanalytics.comnih.gov

The Role of D-Amino Acids in Peptide Chemistry and Their Significance for Research Applications

While the vast majority of naturally occurring amino acids are in the L-configuration, their mirror images, D-amino acids, play a significant and increasingly recognized role in peptide chemistry and biomedical research. libretexts.orgnih.gov D-amino acids are stereoisomers of L-amino acids, meaning they have the same chemical formula but a different three-dimensional arrangement of atoms. numberanalytics.com This difference in chirality has profound implications for the properties and functions of peptides that contain them. jpt.com

One of the most significant advantages of incorporating D-amino acids into peptides is their enhanced resistance to enzymatic degradation. nih.govjpt.com The enzymes responsible for breaking down peptides, known as proteases, are highly specific for L-amino acids. nih.gov Peptides composed of D-amino acids are therefore less susceptible to being broken down in biological systems, leading to a longer half-life and potentially greater therapeutic efficacy. jpt.combiopharmaspec.com This property is particularly valuable in the development of peptide-based drugs. numberanalytics.com

The inclusion of D-amino acids can also induce specific secondary structures in peptides, influencing their folding and biological activity. rsc.org This allows for the design of peptides with unique and potentially novel biological functions. lifetein.com For instance, D-amino acids have been used to create more stable and effective peptide-based antibiotics and have shown promise in the development of cancer therapies. numberanalytics.com Furthermore, D-amino acids are found in the cell walls of some bacteria and play roles in neurotransmission, making them important targets for research and potential therapeutic intervention. numberanalytics.compacific.edu The strategic use of D-amino acids is a powerful tool for creating peptides with improved stability, bioavailability, and unique biological activities, driving innovation in drug discovery and biomedical research. jpt.comlifetein.com

Historical Development and Strategic Importance of Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS)

The synthesis of peptides has been revolutionized by the development of protecting group strategies, with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry playing a pivotal role. publish.csiro.auresearchgate.net Introduced in the 1970s by Carpino and Han, the Fmoc group offered a milder alternative to the then-dominant Boc (tert-butyloxycarbonyl) strategy. altabioscience.comnumberanalytics.com The key advantage of Fmoc chemistry lies in its base-lability; the Fmoc group is removed under mild basic conditions, typically with piperidine (B6355638), while the side-chain protecting groups are acid-labile. americanpeptidesociety.orgnih.gov This "orthogonal" protection scheme minimizes side reactions and allows for the synthesis of longer and more complex peptides. altabioscience.comnih.gov

The adoption of Fmoc chemistry, particularly in Solid-Phase Peptide Synthesis (SPPS), has been widespread. peptide.compeptide.com In SPPS, the peptide is assembled step-by-step while anchored to a solid support, which simplifies the purification process as excess reagents and by-products can be washed away. masterorganicchemistry.com The mild deprotection conditions of the Fmoc group are highly compatible with this method and have facilitated the automation of peptide synthesis, making it a rapid and efficient process. americanpeptidesociety.orgfiveable.me This has made complex peptides more accessible for research and therapeutic development. mtoz-biolabs.com

While SPPS is the most common application, Fmoc chemistry is also utilized in Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis. acs.orgbachem.com In LPPS, all reactions are carried out in a solution. bachem.com Although it can be more laborious due to the need for purification of intermediates, LPPS is often preferred for large-scale synthesis. acs.org The development of methods to remove the by-products of Fmoc deprotection in solution has expanded its utility in this area. google.com The strategic importance of Fmoc chemistry is undeniable, as it has become a fundamental tool in both SPPS and LPPS, enabling the synthesis of a vast range of peptides for applications in biochemistry, drug development, and materials science. americanpeptidesociety.orgmtoz-biolabs.commtoz-biolabs.com

Attribute Fmoc Chemistry Boc Chemistry
Deprotection Condition Mild base (e.g., piperidine)Strong acid (e.g., TFA)
Side-Chain Protection Acid-labileAcid-labile
Orthogonality HighLower
Compatibility with Automation HighModerate
Suitability for Complex Peptides HighModerate

Significance of Carboxylic Acid Ester Protection (e.g., Methyl Esters) in Peptide Synthesis Strategies

In addition to protecting the amino group, the temporary protection of the carboxylic acid function is a critical aspect of peptide synthesis. masterorganicchemistry.com This is particularly important in solution-phase peptide synthesis to prevent the unprotected carboxylic acid of one amino acid from reacting with the activated carboxyl group of another, leading to unwanted side products. weebly.com One common and straightforward method for protecting the carboxyl group is through the formation of an ester, such as a methyl ester. libretexts.org

Methyl esters are advantageous due to their stability under the conditions typically used for peptide coupling. sci-hub.st They are relatively easy to introduce through standard esterification methods. libretexts.org While the removal of a methyl ester often requires basic hydrolysis (saponification), which can pose a risk of epimerization (a change in the stereochemistry) at the alpha-carbon of the amino acid, milder deprotection methods have been developed. sci-hub.st For instance, the use of lithium iodide (LiI) can selectively cleave the methyl ester under conditions that minimize side reactions. sci-hub.st

The use of methyl esters as a protecting group is an integral part of a broader strategy of orthogonal protection in peptide synthesis. rsc.org This strategy ensures that different protecting groups can be removed selectively without affecting others. For example, in a synthesis employing Fmoc protection for the amino group (which is base-labile), a methyl ester for the carboxyl group (which can be cleaved under specific conditions), and acid-labile side-chain protecting groups, each can be addressed independently. This level of control is essential for the synthesis of complex peptides and other molecules where multiple reactive sites must be managed. rsc.org

Overview of H-D-Lys(Fmoc)-OMe.HCl as a Key Chiral Building Block in Advanced Chemical Synthesis

The compound this compound encapsulates the principles of modern synthetic chemistry in a single, versatile molecule. As a derivative of the D-amino acid lysine (B10760008), it introduces a specific chirality that can confer enhanced stability and unique biological properties to the final peptide product. nih.govlifetein.com The presence of the Fmoc protecting group on the side-chain amino group of lysine allows for its selective deprotection and subsequent modification, enabling the synthesis of branched or cyclic peptides, or the attachment of labels and other functionalities. altabioscience.com

The methyl ester protection of the C-terminal carboxylic acid provides a stable handle for peptide elongation in solution-phase synthesis, preventing unwanted side reactions. masterorganicchemistry.comthieme-connect.de The hydrochloride salt form enhances the stability and handling of the compound. The combination of these features in this compound makes it a valuable and highly sought-after building block for the construction of complex and functionally diverse peptides and peptidomimetics with applications in drug discovery, diagnostics, and materials science. numberanalytics.commtoz-biolabs.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27ClN2O4 B1495643 H-D-Lys(Fmoc)-OMe.HCl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H27ClN2O4

Molecular Weight

418.9 g/mol

IUPAC Name

methyl (2R)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride

InChI

InChI=1S/C22H26N2O4.ClH/c1-27-21(25)20(23)12-6-7-13-24-22(26)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19-20H,6-7,12-14,23H2,1H3,(H,24,26);1H/t20-;/m1./s1

InChI Key

KKSJCURWQOUTKB-VEIFNGETSA-N

Isomeric SMILES

COC(=O)[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl

Canonical SMILES

COC(=O)C(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl

sequence

X

Origin of Product

United States

Ii. Synthetic Methodologies for the Preparation and Utilization of H D Lys Fmoc Ome.hcl

Preparative Routes for H-D-Lys(Fmoc)-OMe.HCl: Advanced Synthetic Strategies and Optimization

The preparation of this compound is a multi-step process that requires precise control over stereochemistry and regioselectivity. The process begins with the synthesis of the D-lysine backbone, followed by selective protection of the side-chain amino group and the carboxylic acid, and culminates in the formation of a stable hydrochloride salt.

The synthesis of the D-enantiomer of lysine (B10760008) is a critical first step. While L-lysine is abundant and readily available, D-lysine is its unnatural isomer and requires specific synthetic methods to obtain it in high enantiomeric purity. One approach involves the use of enzymes to achieve stereoselectivity. For instance, D-lysine can be produced from the more common L-lysine through enzymatic processes.

Another strategy for obtaining D-amino acids is through the reductive amination of a corresponding 2-keto acid with ammonia, a reaction that can be catalyzed by engineered D-amino acid dehydrogenases. This biocatalytic approach is desirable due to the low cost of the starting materials.

With the D-lysine backbone in hand, the next crucial step is the regioselective protection of its two amino groups and one carboxylic acid group. For this compound, the ε-amino group of the side chain is protected with the fluorenylmethyloxycarbonyl (Fmoc) group, while the carboxylic acid is converted to a methyl ester (OMe).

The selective protection of the ε-amino group is paramount to prevent unwanted side reactions during peptide synthesis. The Fmoc group is a base-labile protecting group, which is orthogonal to the acid-labile protecting groups often used for other amino acid side chains. This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS). The introduction of the Fmoc group onto the side chain of lysine can be achieved using Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under controlled pH conditions to favor reaction at the more nucleophilic ε-amino group over the α-amino group.

Following the protection of the side chain, the carboxylic acid is esterified to its methyl ester. A common and convenient method for the synthesis of amino acid methyl esters is the reaction of the amino acid with methanol (B129727) in the presence of a reagent like thionyl chloride or trimethylchlorosilane. nih.gov This reaction proceeds in good to excellent yields and offers mild conditions. nih.gov

The final step in the preparation of this compound is the formation of the hydrochloride salt. Amino acid methyl esters are often isolated and stored as their hydrochloride salts to improve their stability and handling properties. nih.gov These salts are typically white crystalline solids that are more stable and less prone to self-condensation compared to the free base form. The hydrochloride salt can be readily prepared by treating the amino acid methyl ester with a solution of hydrogen chloride in an organic solvent, such as methanol or diethyl ether. This process also aids in the purification of the final product, as the salt can be precipitated and isolated in high purity. The HCl salt form also enhances the solubility of the compound in the solvents used for peptide synthesis. novacellbio.com

Integration of this compound into Peptide Synthesis Frameworks

This compound is a versatile building block for the incorporation of D-lysine residues into peptide chains. Its pre-protected side chain and esterified C-terminus make it suitable for both solid-phase and solution-phase peptide synthesis methodologies.

In Solid-Phase Peptide Synthesis (SPPS), the peptide is assembled sequentially on a solid support. This compound, with its free α-amino group, can be coupled to a growing peptide chain that is anchored to a resin. The Fmoc protecting group on the side chain remains intact during the coupling and subsequent deprotection of the α-amino group of the newly added residue.

The coupling reaction involves the activation of the C-terminal carboxylic acid of the incoming amino acid. However, in the case of this compound, it is the free α-amino group that acts as the nucleophile, attacking the activated carboxyl group of the resin-bound peptide. The choice of coupling reagent is critical for efficient peptide bond formation and to minimize racemization.

Commonly used coupling reagents in Fmoc-based SPPS include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. Uronium/aminium-based reagents like HBTU, TBTU, and HATU are also highly efficient and widely used.

The general steps for incorporating this compound in SPPS are as follows:

Deprotection: The N-terminal Fmoc group of the peptide-resin is removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF).

Activation and Coupling: The incoming this compound is dissolved in a suitable solvent, and the coupling reagent and any additives are added. This activated mixture is then added to the deprotected peptide-resin. The coupling reaction is typically allowed to proceed for a set period to ensure complete reaction.

Washing: After the coupling step, the resin is thoroughly washed to remove any excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Table 1: Common Coupling Reagents in Fmoc-SPPS

Coupling Reagent Full Name Additive(s) Key Features
DCC N,N'-Dicyclohexylcarbodiimide HOBt, HOAt Cost-effective; byproduct (DCU) is insoluble.
DIC N,N'-Diisopropylcarbodiimide HOBt, HOAt Byproduct (DIU) is soluble; commonly used in automated synthesizers.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HOBt (often already present) Fast and efficient coupling; low racemization.
TBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate HOBt (often already present) Similar to HBTU, with a different counter-ion.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate HOAt (often already present) Highly efficient, especially for sterically hindered couplings.

This compound is also well-suited for solution-phase peptide synthesis, a method that is often employed for the large-scale production of peptides. In this approach, the peptide is synthesized in a homogenous solution, and the intermediates are isolated and purified after each coupling step.

In solution-phase synthesis, this compound can be used as the N-terminal component in a coupling reaction. Its methyl ester protected C-terminus prevents self-condensation. The free α-amino group reacts with the activated C-terminus of another amino acid or peptide fragment.

The choice of coupling methodologies in solution-phase synthesis is similar to that in SPPS, with carbodiimides and active ester methods being prevalent. americanpeptidesociety.org

Carbodiimide Method: Reagents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of HOBt, are used to activate the carboxyl group of the C-terminal fragment.

Active Ester Method: The carboxyl group of the C-terminal fragment is pre-activated as an active ester, for example, a p-nitrophenyl (ONp) or N-hydroxysuccinimide (OSu) ester. This activated fragment is then reacted with the N-terminal amino group of this compound.

Uronium/Aminium Reagents: Reagents like HBTU and TBTU are also effective for promoting coupling in solution.

After the coupling reaction, the resulting dipeptide or larger peptide fragment can be isolated and purified. The methyl ester at the C-terminus of the newly incorporated D-lysine residue can be saponified to the free carboxylic acid if further elongation of the peptide chain from the C-terminus is desired.

Table 2: Compound Names

Abbreviation/NameFull Chemical Name
This compound(R)-Methyl 2-amino-6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate hydrochloride
Fmoc9-Fluorenylmethyloxycarbonyl
OMeMethyl ester
HClHydrochloride
SPPSSolid-Phase Peptide Synthesis
DCCN,N'-Dicyclohexylcarbodiimide
DICN,N'-Diisopropylcarbodiimide
HOBt1-Hydroxybenzotriazole
HOAt1-Hydroxy-7-azabenzotriazole
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
TBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
EDC1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
ONpp-Nitrophenyl ester
OSuN-Hydroxysuccinimide ester
DMFDimethylformamide

Orthogonal Deprotection Strategies for this compound within Complex Synthetic Sequences

In the intricate field of peptide synthesis and the creation of complex organic molecules, the concept of "orthogonal protection" is paramount. This strategy allows for the selective removal of one type of protecting group in the presence of others, which remain unaffected. organic-chemistry.org This is achieved by choosing groups that are labile to different, non-interfering chemical conditions. organic-chemistry.org The compound this compound, which features a base-labile fluorenylmethoxycarbonyl (Fmoc) group on the side-chain ε-amino group and a C-terminal methyl ester, is a key building block whose utility is defined by these orthogonal principles.

The most common orthogonal pairing in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu strategy. iris-biotech.de The Fmoc group is employed for the protection of amino groups and is cleaved under basic conditions, typically using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). iris-biotech.despringernature.com Conversely, protecting groups like the tert-butyl (tBu) ether, ester, or the tert-butoxycarbonyl (Boc) group are stable to these basic conditions but are readily cleaved by acids, such as trifluoroacetic acid (TFA). iris-biotech.de

When this compound is incorporated into a larger peptide sequence, the Fmoc group on its side chain can be selectively removed to allow for further chemical modification at that specific site. This could include branching the peptide chain, attaching labels (like fluorophores or biotin), or forming cyclic structures. The deprotection is typically accomplished with 20% piperidine in DMF. researchgate.net These conditions will not affect acid-labile protecting groups (e.g., Boc on the N-terminus or tBu on other amino acid side chains) or the C-terminal methyl ester, which requires harsher conditions like saponification for cleavage. nih.gov

Conversely, if the synthetic sequence requires modification at the N-terminus of a peptide containing the this compound residue, an N-terminal Boc group could be removed with TFA while the side-chain Fmoc group remains fully intact. iris-biotech.de This orthogonality is crucial for directing reactivity to the desired location within a complex molecule.

Beyond the standard Fmoc/tBu system, other protecting groups can be used to create multi-dimensional orthogonal strategies. For instance, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) or the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) groups are orthogonal to both Fmoc and tBu/Boc. These groups are stable to the basic conditions used for Fmoc removal and the acidic conditions for Boc removal but can be selectively cleaved using dilute hydrazine. sigmaaldrich.com This allows for a third level of selective deprotection on a single peptide, which is invaluable for synthesizing highly complex and specifically modified peptides.

The table below summarizes the orthogonality of common protecting groups used in conjunction with derivatives like this compound.

Protecting GroupAbbreviationCleavage Reagent/ConditionsStability Conditions
FluorenylmethoxycarbonylFmoc20% Piperidine in DMFAcid (TFA), Hydrazine
tert-ButoxycarbonylBocTrifluoroacetic Acid (TFA)Base (Piperidine), Hydrazine
tert-ButyltBuTrifluoroacetic Acid (TFA)Base (Piperidine), Hydrazine
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDde2% Hydrazine in DMFAcid (TFA), Base (Piperidine)
Methyl EsterOMeSaponification (e.g., NaOH) or strong acidMild Acid (TFA), Base (Piperidine)

Chromatographic Purification and Isolation Techniques for this compound and its Derivatives in Academic Research

The successful synthesis of peptides and their derivatives relies heavily on effective purification techniques to isolate the target compound from unreacted starting materials, reagents, and by-products. For this compound and peptides incorporating this residue, the predominant method for purification in academic research is reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govnih.gov

The strong UV absorbance of the fluorene (B118485) ring system in the Fmoc group makes its detection straightforward, typically at wavelengths around 265 nm or 280 nm. nih.govd-nb.info This property is highly advantageous for monitoring the progress of a reaction and for identifying the correct fractions during chromatographic purification.

A typical RP-HPLC purification protocol for an Fmoc-containing compound involves the following:

Stationary Phase: A nonpolar stationary phase is used, most commonly silica (B1680970) gel that has been functionalized with C18 (octadecyl) alkyl chains. nih.gov This hydrophobic matrix retains the relatively nonpolar Fmoc-protected compounds.

Mobile Phase: A gradient of a polar organic solvent (typically acetonitrile) and water is used to elute the compounds from the column. The gradient starts with a high concentration of water and gradually increases the concentration of acetonitrile (B52724). This increasing organic content of the mobile phase decreases its polarity, causing compounds to elute in order of increasing hydrophobicity.

Additives: To improve peak shape and resolution, an ion-pairing agent such as trifluoroacetic acid (TFA) is almost universally added to both the aqueous and organic mobile phases at a low concentration (e.g., 0.1%). nih.govd-nb.info The TFA protonates free amine groups and forms an ion pair, which helps to minimize peak tailing and improve the separation of closely related peptidic impurities.

For larger-scale purifications or for intermediates that have significantly different polarity from impurities, flash column chromatography over silica gel can also be an effective technique. nih.govacs.org In this case, a solvent system of lower polarity, such as hexane (B92381)/ethyl acetate (B1210297) or dichloromethane/methanol, would be employed. acs.org

The following table provides a summary of common chromatographic conditions used for the purification of Fmoc-protected amino acid derivatives.

ParameterTechnique: Preparative RP-HPLCTechnique: Flash Chromatography
Stationary Phase C18-functionalized silicaSilica Gel
Mobile Phase A Water + 0.1% TFAHexane or Dichloromethane
Mobile Phase B Acetonitrile + 0.1% TFAEthyl Acetate or Methanol
Elution Method Gradient elution (e.g., 5% to 95% B over 30 min)Isocratic or gradient elution
Detection UV Absorbance (265 nm or 280 nm)Thin-Layer Chromatography (TLC) with UV or staining

Following purification by HPLC, the fractions containing the pure product are typically combined and lyophilized (freeze-dried) to remove the mobile phase solvents, yielding the final product as a solid, often a white, fluffy powder. nih.gov

Iii. Reactivity Profiles and Chemical Transformations of H D Lys Fmoc Ome.hcl

Reactivity of the Alpha-Amino Group in H-D-Lys(Fmoc)-OMe.HCl in Amidations and Other Coupling Reactions

The primary reactive site of this compound for peptide elongation is its alpha-amino group. Following neutralization of the hydrochloride salt, this primary amine acts as a nucleophile, attacking the activated carboxyl group of an incoming N-protected amino acid to form a new peptide bond. nih.gov The efficiency and success of this amidation reaction are highly dependent on the choice of coupling reagent, which serves to activate the carboxyl group of the coupling partner. nih.govbachem.com

Modern peptide synthesis employs a variety of coupling reagents, broadly classified into carbodiimides and onium (aminium/phosphonium) salts. nih.gov

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) facilitate amide bond formation but often require additives such as 1-Hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to accelerate the reaction and, crucially, to suppress racemization of the activated amino acid. pharm.or.jpmedchemexpress.com The water-soluble variant, EDC, is also commonly used, particularly in solution-phase synthesis. medchemexpress.com

Onium Salts: These reagents are pre-activated and generally lead to rapid and efficient couplings with minimal side reactions. nih.gov Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and aminium/uronium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely used. broadpharm.com HATU, in particular, is noted for its high reactivity, which is beneficial for sterically hindered couplings, though it is more costly. medchemexpress.combroadpharm.com

The coupling reaction involving the alpha-amino group of this compound requires the presence of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the hydrochloride salt and facilitate the reaction. nih.gov The choice of base is critical, as stronger or sterically unhindered bases can increase the risk of side reactions like epimerization. pharm.or.jp In general, the coupling efficiency can be influenced by factors such as steric hindrance from adjacent residues and the developing secondary structure of the peptide chain. researchgate.net

Coupling Reagent ClassExamplesTypical AdditiveKey CharacteristicsCitations
CarbodiimidesDCC, DIC, EDCHOBt, OxymaCost-effective; requires additives to suppress racemization and improve efficiency. DIC is preferred in SPPS due to soluble urea byproduct. pharm.or.jpmedchemexpress.com
Onium Salts (Aminium/Uronium)HBTU, TBTUNone required (contains HOBt moiety)Highly efficient, fast reaction times, soluble byproducts. Can cause guanidinylation of the free amino group if used in excess. medchemexpress.combroadpharm.com
HATUNone required (contains HOAt moiety)Very high reactivity, less epimerization than HBTU. Ideal for difficult couplings but more expensive. medchemexpress.combroadpharm.com
Onium Salts (Phosphonium)PyBOPNone required (contains HOBt moiety)High efficiency, does not cause guanidinylation, making it suitable for slow couplings or cyclizations. Byproduct (HMPA with original BOP) can be toxic. nih.govbroadpharm.com

Stability and Reactivity of the Fmoc Protecting Group on the Lysine (B10760008) Side Chain under Various Synthetic Conditions

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group, a cornerstone of modern solid-phase peptide synthesis (SPPS). nih.gov Its role in this compound is to mask the ε-amino group of the lysine side chain, preventing it from participating in peptide bond formation and avoiding the synthesis of branched peptides.

The key feature of the Fmoc group is its stability to acidic conditions, which provides orthogonality with acid-labile protecting groups like tert-butyloxycarbonyl (Boc) and tert-butyl (tBu) ethers and esters. pharm.or.jp This orthogonality is fundamental to the Fmoc/tBu synthesis strategy.

Cleavage Mechanism and Conditions: The Fmoc group is removed via a β-elimination mechanism initiated by a base. researchgate.net A secondary amine, typically a 20-50% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF), is used to abstract the acidic proton on the fluorene (B118485) ring. researchgate.netnih.gov This leads to the formation of a dibenzofulvene (DBF) intermediate and carbon dioxide. The piperidine then acts as a scavenger, forming a stable adduct with the electrophilic DBF, which prevents DBF from reacting with the newly liberated amine of the peptide. researchgate.net

Stability and Potential Side Reactions: While robust under acidic and neutral conditions, the Fmoc group's lability to bases requires careful management during synthesis.

Premature Cleavage: The Fmoc group is generally stable towards the tertiary amines (e.g., DIPEA) used during coupling steps. However, prolonged exposure or the use of stronger bases can lead to partial deprotection. pharm.or.jp More significantly, primary amines, including the ε-amino group of an unprotected lysine residue within the same or a different peptide chain, can cause undesired Fmoc removal. sigmaaldrich.com

Compatibility: The standard deprotection conditions (20% piperidine/DMF) are mild and compatible with most other protecting groups and peptide linkages. nih.gov However, for sensitive sequences prone to side reactions like aspartimide formation, alternative, milder deprotection cocktails containing additives like HOBt or weaker bases may be employed. pharm.or.jp In cases of difficult or slow deprotection due to peptide aggregation, stronger bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in low concentrations (1-5%) and in the presence of a scavenger like piperidine. pharm.or.jpresearchgate.net

ConditionReagent/SolventFmoc Group StabilityCommentsCitations
Standard Deprotection20-50% Piperidine in DMFLabile (Cleaved)Standard condition for Fmoc removal in SPPS. researchgate.netnih.gov
Coupling StepDIPEA or NMM in DMFGenerally StableProlonged exposure may cause minor, slow cleavage. pharm.or.jp
Acidic ConditionsTrifluoroacetic acid (TFA)StableProvides orthogonality with Boc and tBu groups. pharm.or.jp
HydrogenolysisH₂, Pd/CPotentially LabileStability is debated and can be condition-dependent; may be cleaved under some hydrogenolysis conditions. pharm.or.jpadvancedchemtech.com
Strong Base (Difficult Sequences)1-5% DBU in DMFVery Labile (Rapidly Cleaved)Used when standard piperidine treatment is inefficient. Requires a scavenger for the DBF byproduct. pharm.or.jpresearchgate.net

Reactivity and Cleavage Mechanisms of the Methyl Ester (OMe) Group

The methyl ester in this compound serves as a protecting group for the C-terminal carboxylic acid. This protection prevents the carboxyl group from being activated and participating in side reactions during the coupling of its alpha-amino group. The cleavage of this ester is a critical step, typically performed at the end of a solution-phase synthesis or when the fragment is needed for further ligation.

The most common method for cleaving a methyl ester is through base-catalyzed hydrolysis, also known as saponification. advancedchemtech.com This reaction involves the nucleophilic attack of a hydroxide ion (from a base like lithium hydroxide or sodium hydroxide) on the ester carbonyl carbon, leading to the formation of a carboxylate salt, which is then protonated to yield the free carboxylic acid.

A significant challenge in the saponification of Fmoc-protected amino acid esters is the inherent incompatibility of the base-labile Fmoc group with the strongly basic conditions required for hydrolysis. bachem.com Standard saponification with aqueous NaOH can lead to substantial, if not complete, cleavage of the Fmoc group. pharm.or.jpmedchemexpress.com

To address this, several modified procedures have been developed to achieve selective ester hydrolysis while preserving the Fmoc group:

Lithium Hydroxide (LiOH): LiOH is often the base of choice as it can effect hydrolysis under milder conditions (e.g., at 0°C in aqueous THF) than NaOH, thereby minimizing Fmoc cleavage and reducing the risk of racemization. openaccesspub.orgisotope.com

Use of Additives: The addition of Lewis acidic metal salts, such as calcium chloride (CaCl₂) or calcium iodide (CaI₂), has been shown to protect the Fmoc group during base-mediated hydrolysis. pharm.or.jpmedchemexpress.com It is proposed that the calcium ions coordinate in a way that shields the Fmoc group from cleavage, allowing the hydroxide to selectively hydrolyze the methyl ester. pharm.or.jp This method provides good yields of the desired Fmoc-protected carboxylic acid without significant side reactions. bachem.compharm.or.jp

Enzymatic Cleavage: For extremely sensitive substrates, enzymatic hydrolysis offers a highly selective and mild alternative. Esterases such as thermitase and pig liver esterase have been reported to be compatible with the Fmoc group and can cleave methyl esters under near-neutral pH conditions, though this approach is less common in routine synthesis. calpaclab.com

Cleavage MethodReagents and ConditionsCompatibility with Fmoc GroupAdvantages/DisadvantagesCitations
Standard SaponificationNaOH (aq.), THF/MeOH, RTPoorSimple and effective for ester cleavage, but causes significant Fmoc deprotection. pharm.or.jpmedchemexpress.com
Mild SaponificationLiOH (1-2 equiv.), THF/H₂O, 0°CModerate to GoodMilder conditions reduce Fmoc cleavage and risk of epimerization. openaccesspub.orgisotope.com
Additive-Mediated SaponificationNaOH or LiOH with CaCl₂ or CaI₂ (excess), Acetone/H₂O or iPrOH/H₂O, RTExcellentProvides effective protection of the Fmoc group, allowing for selective ester hydrolysis in high yield. Avoids toxic reagents. bachem.compharm.or.jpmedchemexpress.com
Enzymatic HydrolysisEsterase (e.g., Thermitase, Pig Liver Esterase), Aqueous buffer, near-neutral pHExcellentExtremely mild and selective. Requires specific enzymes and optimization; not widely used in standard synthesis. calpaclab.com

Investigations into Potential Side Reactions and Epimerization Pathways Involving this compound During Peptide Elongation

During its incorporation into a growing peptide chain, this compound, like other amino acid derivatives, is susceptible to side reactions that can compromise the purity, yield, and stereochemical integrity of the final product. The two most significant side reactions are epimerization at the alpha-carbon and diketopiperazine formation.

Epimerization: Epimerization is the change in configuration at a chiral center, which for amino acids means the conversion of the D-isomer to the L-isomer (or vice versa), a process also known as racemization when it leads to a 1:1 mixture. This is a major concern in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the peptide. isotope.com

The primary pathway for epimerization during peptide coupling involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate. openaccesspub.orgmdpi.com This occurs after the carboxyl group of the N-protected amino acid (the coupling partner) is activated. The planar, resonance-stabilized oxazolone can be deprotonated and reprotonated at the α-carbon, scrambling its stereochemistry. While this compound itself is the amino component and its carboxyl group is protected, the N-protected amino acid being coupled to it is at risk of epimerization. The urethane-type Fmoc protection on the lysine side chain helps to suppress oxazolone formation to some extent compared to other protecting groups. openaccesspub.org

Several factors influence the rate of epimerization:

Coupling Reagents: Carbodiimides like DCC or DIC used without additives are known to promote epimerization. pharm.or.jp

Additives: The addition of reagents like HOBt, HOAt, and Oxyma significantly suppresses epimerization by minimizing the lifetime of the highly reactive intermediates and favoring a pathway through less racemization-prone active esters. pharm.or.jpnih.gov

Base: The choice and amount of base are critical. Stronger, less sterically hindered bases (e.g., triethylamine) increase the risk of epimerization more than weaker or bulkier bases like DIPEA or collidine. nih.gov

Solvent: Polar solvents like DMF can increase the rate of epimerization compared to less polar solvents. advancedchemtech.com

Diketopiperazine (DKP) Formation: Diketopiperazine formation is an intramolecular cyclization reaction that leads to chain termination and cleavage from the resin support in SPPS. medchemexpress.com This side reaction is particularly problematic for dipeptide esters. If this compound is coupled to an N-protected amino acid to form a dipeptide ester, subsequent deprotection of the N-terminus exposes a free amino group. This amino group can perform a nucleophilic attack on its own ester carbonyl, forming a stable six-membered diketopiperazine ring and cleaving the dipeptide from the resin. broadpharm.comsigmaaldrich.com

The propensity for DKP formation is sequence-dependent, being especially high for dipeptides containing proline or glycine at either the C-terminal or N-terminal position. broadpharm.com The basic conditions used for Fmoc deprotection (piperidine) can catalyze this intramolecular reaction. broadpharm.com Strategies to mitigate DKP formation include using dipeptide building blocks to bypass the problematic dipeptide-resin stage or employing resins and protecting group strategies that hinder the cyclization reaction. broadpharm.com

Side ReactionDescriptionPromoting FactorsMitigation StrategiesCitations
Epimerization/RacemizationLoss of stereochemical integrity at the α-carbon of the activated amino acid being coupled.- Carbodiimide reagents without additives.
  • Strong, non-hindered bases (e.g., TEA).
  • Polar solvents (e.g., DMF).
  • Prolonged activation times.
  • - Use of additives (HOBt, HOAt, Oxyma).
  • Use of onium salt reagents (HATU, HBTU).
  • Use of weaker/hindered bases (DIPEA, collidine).
  • Lowering reaction temperature.
  • pharm.or.jpnih.govadvancedchemtech.com
    Diketopiperazine (DKP) FormationIntramolecular cyclization of a dipeptide ester, causing chain termination and cleavage from the resin.- N-terminal deprotection of a dipeptide-ester.
  • Proline or Glycine in the dipeptide sequence.
  • Basic conditions (e.g., piperidine for Fmoc removal).
  • - Coupling pre-formed dipeptides to bypass the critical intermediate.
  • Use of specialized resins or linkers.
  • Careful control of base exposure time.
  • broadpharm.comsigmaaldrich.commedchemexpress.com

    Derivatization Studies of this compound for Specialized Chemical Probe Development

    The unique structural arrangement of this compound, with a single, selectively reactive primary amine, makes it a valuable starting material for the synthesis of specialized chemical probes. Chemical probes are molecules designed to study biological systems, often incorporating reporter groups (e.g., fluorophores), affinity tags (e.g., biotin), or cross-linking moieties.

    The free α-amino group of this compound can be selectively derivatized through standard amidation or alkylation reactions, while the ε-amino group remains protected by the Fmoc group. nih.gov This allows for the precise attachment of a probe moiety to the N-terminus of the lysine scaffold.

    Common Derivatization Strategies:

    Fluorophore Labeling: The α-amino group can be reacted with an activated fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester of fluorescein (FITC) or cyanine dyes (e.g., Cy5), to create fluorescently labeled lysine derivatives. nih.govuzh.ch These probes are used in fluorescence microscopy, flow cytometry, and Förster resonance energy transfer (FRET) studies. The resulting labeled amino acid can then be used in further synthetic steps after potential deprotection of the ester or Fmoc group.

    Biotinylation: Biotin (B1667282) is a high-affinity ligand for streptavidin and avidin and is widely used as an affinity tag for purification, detection, and immobilization of biomolecules. The α-amino group of this compound can be acylated with an activated biotin derivative (e.g., Biotin-NHS) to produce a biotinylated lysine building block. broadpharm.comiris-biotech.de

    Attachment of Cross-linkers: Photo-activatable or chemically reactive cross-linking groups can be attached to the α-amino group to create probes for studying protein-protein or protein-peptide interactions.

    Synthesis of Modified Peptides: The compound serves as a building block for synthesizing peptides with specific modifications at a defined lysine residue. For example, after coupling a probe to the α-amino group, the methyl ester can be hydrolyzed, and the resulting Fmoc-Lys(side-chain)-OH derivative can be incorporated into a peptide sequence via SPPS. researchgate.netnih.gov Subsequently, the Fmoc group can be removed on-resin to allow for further side-chain modifications, creating dually functionalized or branched peptides.

    The use of the methyl ester form, as in this compound, can enhance the cellular uptake of unnatural amino acids, making it a useful strategy for incorporating probes into proteins in living cells. nih.gov The ester is subsequently hydrolyzed by endogenous cellular esterases to release the active probe. nih.gov

    Iv. Advanced Characterization and Analytical Methodologies Applied to H D Lys Fmoc Ome.hcl in Research

    Spectroscopic Techniques for Structural Elucidation of H-D-Lys(Fmoc)-OMe.HCl and its Reaction Products (Excluding Basic Compound Identification)

    Spectroscopic methods are indispensable for the detailed structural analysis of this compound, providing insights beyond simple identification. These techniques are crucial for confirming the covalent structure, assessing purity, and investigating the outcomes of synthetic modifications.

    High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the detailed structural analysis of this compound. Both ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework, stereochemistry, and purity of the compound.

    In ¹H NMR, the chemical shifts of the protons are indicative of their local electronic environment. For instance, the aromatic protons of the fluorenyl group typically appear in the downfield region (around 7.2-7.8 ppm), while the aliphatic protons of the lysine (B10760008) side chain and the methyl ester group resonate in the upfield region. The coupling constants between adjacent protons can help to confirm the connectivity of the molecule. The stereochemistry at the α-carbon can be investigated using chiral solvating agents or by conversion to diastereomeric derivatives, which would exhibit distinct NMR spectra.

    ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbonyl carbons of the ester and carbamate (B1207046) groups are typically observed in the downfield region of the spectrum. The distinct chemical shifts of the carbon atoms in the fluorenyl and lysine moieties further confirm the structure of the compound. Purity assessment by NMR can be performed by integrating the signals corresponding to the compound and comparing them to the signals of any observed impurities. Quantitative NMR (qNMR) can be employed for a more precise determination of purity by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.

    Table 1: Representative ¹H NMR Chemical Shifts for Nε-Fmoc-lysine Derivatives Note: The following data is representative for Nε-Fmoc-lysine derivatives and may vary slightly for this compound.

    Proton Chemical Shift (ppm)
    Fmoc-H (aromatic) 7.20 - 7.80
    Lysine α-H 3.90 - 4.20
    Lysine ε-CH₂ 3.10 - 3.30
    Methyl Ester (OMe) ~3.70

    Advanced Mass Spectrometry (MS) techniques are critical for determining the molecular weight of this compound and for probing the structure of reaction intermediates and products. Electrospray ionization (ESI) is a soft ionization technique commonly used for this type of molecule, as it minimizes fragmentation and allows for the observation of the intact molecular ion.

    High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation patterns can help to identify the different components of the molecule, such as the Fmoc protecting group, the lysine core, and the methyl ester. For example, a characteristic fragmentation would be the loss of the fluorenylmethyl group. The fragmentation of protonated lysine and its derivatives typically involves losses of H₂O, CO, and NH₃.

    In the context of reaction monitoring, MS can be used to identify and characterize transient intermediates, providing mechanistic insights into chemical transformations involving this compound.

    Table 2: Expected Mass-to-Charge Ratios (m/z) for this compound and Potential Fragments

    Species Expected m/z
    [M+H]⁺ (protonated molecule) 419.20
    [M-Fmoc group+H]⁺ 197.12

    Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. These techniques are particularly useful for monitoring the progress of synthetic reactions, such as the introduction or removal of the Fmoc protecting group.

    In the IR spectrum of this compound, characteristic absorption bands for the various functional groups can be observed. The N-H stretching vibrations of the amine and amide groups typically appear in the region of 3300-3500 cm⁻¹. The carbonyl stretching vibrations of the ester and carbamate (Fmoc) groups are expected to show strong absorptions around 1740 cm⁻¹ and 1690 cm⁻¹, respectively. The aromatic C=C stretching vibrations of the fluorenyl group are usually observed in the 1450-1600 cm⁻¹ region.

    Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations of the Fmoc group often give rise to strong Raman signals. For instance, a prominent peak around 1608 cm⁻¹ has been attributed to the Fmoc rings in a related Nε-Me-Lys-Fmoc compound. The symmetric stretching vibrations of non-polar bonds are often more intense in Raman spectra compared to IR spectra.

    Table 3: Key IR Absorption Bands for this compound

    Functional Group Wavenumber (cm⁻¹)
    N-H Stretch 3300 - 3500
    C=O Stretch (Ester) ~1740
    C=O Stretch (Carbamate) ~1690

    Chiral Chromatography and Stereochemical Purity Analysis of this compound

    The stereochemical purity of this compound is of utmost importance, especially in the synthesis of peptides and other chiral molecules where the biological activity is dependent on the correct stereochemistry. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the primary technique used to determine the enantiomeric excess of this compound.

    Chiral HPLC utilizes a chiral stationary phase (CSP) that can differentiate between the D- and L-enantiomers of this compound. Polysaccharide-based CSPs are commonly employed for the separation of Fmoc-protected amino acids. The separation is based on the differential interactions between the enantiomers and the chiral selector of the stationary phase, leading to different retention times for the D- and L-isomers.

    The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like isopropanol (B130326) or ethanol, often with an acidic additive such as trifluoroacetic acid (TFA), is typically used in normal-phase chromatography. In reversed-phase chromatography, mixtures of acetonitrile (B52724) and water with TFA are common. The detection is usually carried out using a UV detector, as the Fmoc group has a strong chromophore. By comparing the peak areas of the D- and L-enantiomers, the enantiomeric purity can be accurately determined. Crown-ether based CSPs have also been shown to be effective for the separation of D- and L-amino acids. chromatographyonline.comnih.gov

    Quantitative Analytical Methods for Reaction Monitoring and Yield Determination in this compound Based Synthesis

    Quantitative analytical methods are essential for monitoring the progress of reactions involving this compound and for accurately determining the yield of the desired products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for this purpose.

    For reaction monitoring, small aliquots of the reaction mixture can be taken at different time points, quenched, and analyzed by HPLC. By comparing the peak area of the starting material (this compound) to that of the product(s), the conversion can be calculated. The formation of any byproducts can also be monitored. A calibration curve is typically generated using standards of known concentrations to ensure accurate quantification. An internal standard can also be used to improve the precision of the measurements.

    The yield of a synthetic transformation can be determined by isolating the product and then analyzing its purity and quantity, often by HPLC. The response factor of the product relative to a standard needs to be determined for accurate quantification. The use of derivatizing agents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) can enhance the sensitivity of detection for amino acids and their derivatives in HPLC analysis. dss.go.thresearchgate.net

    Table 4: Compound Names Mentioned in the Article

    Compound Name
    This compound
    Nε-Me-Lys-Fmoc
    Poly(Nε-Fmoc-l-Lysine)
    Trifluoroacetic acid
    o-phthalaldehyde

    V. Research Applications of H D Lys Fmoc Ome.hcl in the Design and Synthesis of Complex Biomolecular Constructs and Advanced Materials

    Incorporation of H-D-Lys(Fmoc)-OMe.HCl into Peptidomimetic Structures for Conformational Constraint Studies

    The spatial arrangement of a peptide is critical to its biological function. The introduction of D-amino acids, such as D-lysine from this compound, is a powerful strategy for inducing specific secondary structures and conformational constraints. nih.govresearchgate.net Unlike their L-counterparts, D-amino acids can disrupt or stabilize peptide helices and turns in predictable ways, allowing for the systematic study of structure-function relationships. researchgate.net

    Medicinal chemists increasingly utilize this feature to design peptidomimetics with improved pharmacological profiles. nih.gov By replacing an L-amino acid with a D-amino acid, researchers can explore the stereochemical requirements for receptor binding and biological activity. researchgate.net For instance, the systematic substitution of L-amino acids with their D-isomers in a peptide sequence can help determine the essential residues for interaction with a target receptor and assess the role of specific secondary structures. researchgate.net This approach has been instrumental in developing more potent and selective peptide-based therapeutic agents. nih.gov

    The table below summarizes key aspects of using D-amino acids for conformational studies.

    Application Area Rationale for D-Amino Acid Incorporation Outcome
    Structure-Function Analysis To probe the stereochemical requirements of peptide-receptor interactions. researchgate.netDetermination of critical residues and conformations for bioactivity. researchgate.net
    Secondary Structure Stabilization To induce specific turns (e.g., β-turns) or disrupt helices, thereby constraining the peptide backbone. lifetein.comPeptides with well-defined and stable three-dimensional shapes.
    Peptidomimetic Design To create novel scaffolds that mimic the bioactive conformation of a parent peptide. nih.govDevelopment of drug candidates with improved potency and selectivity. nih.gov

    Role in the Synthesis of D-Amino Acid Containing Peptides and Their Application in Research (e.g., Protease Resistance, Ligand Design)

    One of the most significant advantages of incorporating D-amino acids into peptides is the enhanced resistance to proteolytic degradation. lifetein.comnih.gov Proteases, which are enzymes that break down proteins and peptides, are stereospecific and primarily recognize peptide bonds formed by L-amino acids. Consequently, peptides containing D-amino acids are less susceptible to cleavage, leading to a longer in-vivo half-life. lifetein.comnbinno.com

    This principle has been successfully applied to the development of more robust antimicrobial peptides (AMPs). For example, by substituting L-lysine residues with D-lysine at trypsin cleavage sites, researchers have created AMPs that maintain their antibacterial activity while showing significantly improved stability against proteases like trypsin. nih.govnih.gov In some cases, peptides with D-amino acid substitutions have been shown to be completely stable in human serum for extended periods. lifetein.com

    In the field of ligand design, the incorporation of D-amino acids allows for the exploration of a wider chemical space, leading to the identification of ligands with novel binding properties. acs.org The unique conformational preferences of D-amino acids can result in peptides that bind to targets with high affinity and specificity. nih.gov

    Key research findings on the application of D-amino acid-containing peptides are highlighted below:

    Research Application Key Findings Significance
    Protease Resistance Substitution of L-lysine with D-lysine protects peptides from degradation by enzymes like trypsin. nih.govmdpi.comIncreased in-vivo stability and prolonged therapeutic effect of peptide drugs. nih.govnbinno.com
    Antimicrobial Peptides D-lysine analogues of AMPs exhibit high antimicrobial activity and do not readily induce bacterial resistance. nih.govA promising strategy to combat the rise of drug-resistant bacteria. nih.gov
    Ligand Design The use of D-amino acids expands the structural diversity of peptide libraries, enabling the discovery of potent and selective ligands. nih.govacs.orgFacilitates the development of novel research tools and therapeutic agents. nih.gov
    Bioavailability Increased biostability of D-peptides often leads to longer circulation half-times in vivo. lifetein.comEnhances the efficiency of peptide-based drug delivery systems. lifetein.com

    Utilization of this compound in the Development of Branched Peptides and Dendrimeric Scaffolds for Research

    The lysine (B10760008) residue, with its two amine functionalities at the α and ε positions, is an ideal branching unit for the synthesis of complex dendritic structures. rsc.org The orthogonal protection strategy, where the α-amino and ε-amino groups can be selectively deprotected, is fundamental to the controlled, layer-by-layer construction of dendrimers. nbinno.comnih.gov this compound, with its pre-protected ε-amino group, serves as a valuable building block in this process.

    Lysine-based dendrimers have found applications in various biomedical fields, including drug delivery and gene transfection, due to their well-defined structure and high density of functional groups on their periphery. frontiersin.org The synthesis of these dendrimers often employs solid-phase peptide synthesis (SPPS) techniques, where Fmoc-protected lysine derivatives are sequentially added to a growing dendritic structure. rsc.orgnih.gov

    The use of orthogonally protected lysine residues, such as those employing Fmoc and Boc protecting groups, allows for the precise synthesis of well-defined lysine defect dendrimers with high purity and yield. nih.gov This control over the molecular architecture is crucial for establishing clear structure-property relationships and for developing materials with optimized performance. rsc.org

    Application in the Construction of Peptide-Polymer Hybrid Materials and Bioconjugates for Material Science Research

    Peptide-polymer hybrid materials, or bioconjugates, combine the biological functionality of peptides with the physical and chemical properties of synthetic polymers. nih.gov This synergy has led to the development of advanced materials for applications ranging from drug delivery to tissue engineering. The synthesis of these hybrid materials often involves the conjugation of a peptide segment to a polymer backbone.

    This compound can play a crucial role in this process. The protected lysine side chain provides a latent functional group that, after deprotection, can be used as a point of attachment for a polymer chain or other molecules. This strategy allows for the site-specific modification of peptides, which is essential for creating well-defined bioconjugates. chempep.com

    For example, a peptide can be synthesized on a solid support, and a protected lysine residue can be incorporated at a specific position. rsc.org Following the synthesis of the peptide, the lysine side chain can be selectively deprotected and used to initiate the polymerization of a synthetic monomer, resulting in a peptide-polymer block copolymer. nih.gov This approach provides excellent control over the final structure of the hybrid material.

    Strategic Use of this compound in Chemical Probes and Affinity Reagents for Target Identification Research

    Chemical probes and affinity reagents are indispensable tools for identifying and studying the biological targets of small molecules and peptides. The lysine side chain is frequently used as a chemical handle for attaching reporter molecules, such as fluorescent dyes or biotin (B1667282) tags, to a peptide of interest. chempep.com

    The use of an orthogonally protected lysine derivative like this compound is critical for the synthesis of such probes. It allows the peptide chain to be assembled without interference from the reactive lysine side chain. chempep.com Once the peptide is synthesized, the Fmoc group on the lysine side chain can be selectively removed, exposing a primary amine that can be specifically labeled. acs.orgnih.gov

    This approach has been used to create a wide variety of chemical probes, including:

    Fluorescently labeled peptides for use in cellular imaging and binding assays. chempep.com

    Biotinylated peptides for affinity purification of protein targets.

    Peptide-based affinity reagents for identifying unknown cellular receptors.

    The ability to introduce a single, selectively addressable functional group into a peptide is a key advantage of using protected lysine derivatives in the design of chemical probes.

    Contributions to the Synthesis of Macrocyclic Peptides and Constrained Peptide Systems

    Macrocyclic peptides, which have their N- and C-termini covalently linked, often exhibit enhanced stability and biological activity compared to their linear counterparts. nih.gov The conformational constraint imposed by cyclization can pre-organize the peptide into its bioactive conformation, leading to higher binding affinity for its target. nih.gov

    The incorporation of D-amino acids is a common strategy in the design of macrocyclic peptides. The unique stereochemistry of D-amino acids can help to induce the turns and bends necessary for efficient cyclization. Furthermore, the presence of D-amino acids can increase the resistance of the macrocyclic peptide to proteolysis, further enhancing its stability. lifetein.com

    Recent discoveries have highlighted nature's use of unusual crosslinks to create macrocyclic peptides, such as the linkage between lysine and tryptophan side chains. nih.gov Synthetic chemists aim to replicate and expand upon these strategies. This compound can be a valuable tool in these efforts. The protected side chain allows for the introduction of a lysine residue that can later be deprotected and used in a cyclization reaction, either through head-to-tail linkage or through side-chain to side-chain or side-chain to terminus bridging. nih.gov

    Vii. Future Research Directions and Emerging Paradigms in the Utilization of H D Lys Fmoc Ome.hcl

    Innovations in Green Chemistry Approaches for the Synthesis and Application of H-D-Lys(Fmoc)-OMe.HCl

    A growing emphasis on sustainable practices is steering the future of peptide synthesis toward greener methodologies. Research is increasingly focused on minimizing the use of hazardous organic solvents and reagents traditionally employed in the synthesis and deprotection steps involving Fmoc-protected amino acids. openaccesspub.org One promising avenue is the exploration of enzyme-catalyzed reactions for both the introduction and removal of the Fmoc group. For instance, the use of proteases like alcalase in high concentrations of organic solvents has demonstrated potential for the mild and selective hydrolysis of C-terminal esters of Fmoc-peptide esters, a principle that could be adapted for processes involving this compound. tandfonline.com This enzymatic approach offers the advantage of proceeding under mild conditions, thereby reducing the risk of side reactions and simplifying product isolation. tandfonline.com

    Furthermore, the development of aqueous-phase solid-phase peptide synthesis (SPPS) represents a significant leap in green chemistry. openaccesspub.org Novel strategies, such as using host-affinity molecules like 18-crown-6 to protect the lysine (B10760008) side chain, are being investigated to facilitate peptide synthesis in water, thereby reducing reliance on organic solvents. openaccesspub.org Such advancements aim to lower the environmental impact and cost associated with lysine side chain protection. openaccesspub.org

    The following table summarizes key green chemistry innovations relevant to the synthesis and use of this compound:

    InnovationDescriptionPotential Impact on this compound UtilizationReference
    Enzymatic Synthesis & DeprotectionUse of enzymes like proteases for coupling and removal of protecting groups under mild conditions.Reduced side reactions, simplified purification, and lower environmental footprint. tandfonline.combioprocessonline.comresearchgate.net
    Aqueous-Phase SPPSPerforming solid-phase peptide synthesis in water to minimize organic solvent usage.Significant reduction in chemical waste and associated costs. openaccesspub.org
    Novel "Green" Protecting GroupsDevelopment of protecting groups that can be removed under environmentally benign conditions.Increased sustainability of the entire peptide synthesis workflow. openaccesspub.org

    Integration with Automated Synthesis Platforms for High-Throughput Peptide Library Generation

    The demand for large and diverse peptide libraries for applications in drug discovery, epitope mapping, and materials science has fueled the integration of building blocks like this compound with automated synthesis platforms. genscript.comgenscript.combiosyn.com These platforms, often employing 96-well formats, enable the rapid and parallel synthesis of thousands of peptides, significantly accelerating research and development timelines. nih.govspringernature.com

    Automated synthesizers, coupled with high-throughput screening technologies, allow for the systematic exploration of peptide sequence space. creative-peptides.com The use of this compound in these systems is critical for introducing D-lysine residues, which can enhance peptide stability against enzymatic degradation. nih.gov Furthermore, the Fmoc protecting group is ideally suited for automated synthesis due to its straightforward removal under basic conditions, a process that is easily automated. creative-peptides.com

    Modern peptide library platforms are increasingly incorporating artificial intelligence and machine learning algorithms to guide the design of libraries with optimized properties for specific targets. genscript.comcreative-peptides.comnih.gov This computational approach, combined with the efficiency of automated synthesis, represents a powerful paradigm for the discovery of novel peptide-based therapeutics and functional biomolecules. creative-peptides.com

    Key features of automated platforms for peptide library generation include:

    Platform FeatureDescriptionRelevance to this compoundReference
    High-Throughput SynthesisParallel synthesis of large numbers of peptides, often in microarray or multi-well plate formats.Enables the rapid generation of diverse libraries containing D-lysine for stability and functional screening. genscript.comnih.govnih.gov
    AI-Guided DesignUtilization of computational tools and machine learning to design peptide libraries with desired characteristics.Allows for the rational incorporation of D-lysine to optimize peptide properties like binding affinity and proteolytic resistance. genscript.comcreative-peptides.comnih.gov
    MiniaturizationSynthesis at the micromole scale, reducing reagent consumption and cost.Makes the use of specialized and potentially more expensive building blocks like this compound more cost-effective for large libraries. nih.gov

    Expanding the Scope of this compound in Advanced Material Science and Nanotechnology Research

    The unique properties of peptides, including their capacity for self-assembly and molecular recognition, make them highly attractive building blocks for advanced materials and nanotechnology. nih.govroyalsocietypublishing.org The incorporation of D-amino acids like D-lysine, via this compound, can significantly influence the morphology and stability of these materials.

    Self-assembling peptides, often containing alternating hydrophobic and hydrophilic residues, can form well-ordered nanostructures such as nanofibers, nanotubes, and hydrogels. nih.govroyalsocietypublishing.orgresearchgate.net The positively charged side chain of D-lysine can play a crucial role in driving self-assembly through electrostatic interactions and can also serve as a site for functionalization of the resulting nanomaterial. nih.govacs.org These peptide-based materials have shown promise in a variety of biomedical applications, including as scaffolds for tissue engineering, vehicles for drug delivery, and as antimicrobial agents. nih.govnih.govjpt.com

    Furthermore, the lysine side chain can be used to anchor peptides onto nanoparticle surfaces, creating highly functionalized biodegradable carriers for targeted drug or vaccine delivery. nih.govdaneshyari.com The introduction of lysine tags has been shown to dramatically improve the density of peptide immobilization on polylactide nanoparticles. nih.govdaneshyari.com The use of D-lysine in these contexts can enhance the in vivo stability of the functionalized nanoparticles.

    Future research will likely explore the design of novel self-assembling sequences incorporating this compound to create materials with tailored mechanical, biological, and electronic properties for applications ranging from regenerative medicine to nanoelectronics.

    Compound Name Reference Table

    Abbreviation/Common NameFull Chemical Name
    This compound(R)-2-Amino-6-(((9H-fluoren-9-yl)methoxy)carbonylamino)hexanoic acid methyl ester hydrochloride
    FmocFluorenylmethyloxycarbonyl
    Boctert-butyloxycarbonyl
    Dde1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl
    ivDde1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl
    MeDmbMethyl dimethylbarbituric acid
    NHSN-hydroxysuccinimide
    DMFDimethylformamide
    SPPSSolid-Phase Peptide Synthesis

    Q & A

    Basic Question

    • NMR Spectroscopy : Confirms Fmoc and methyl ester presence via characteristic peaks (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm).
    • Mass Spectrometry (MS) : ESI-MS detects molecular ions ([M+H]⁺ expected at ~465 Da).
    • HPLC : Retention time consistency against standards ensures purity .

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